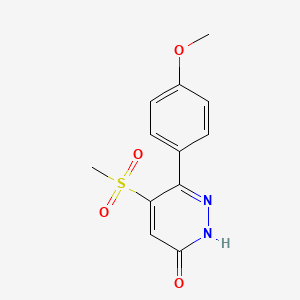

6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one

Description

6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-methoxyphenyl group at position 6 and a methylsulfonyl group at position 5. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.

Properties

Molecular Formula |

C12H12N2O4S |

|---|---|

Molecular Weight |

280.30 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-4-methylsulfonyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C12H12N2O4S/c1-18-9-5-3-8(4-6-9)12-10(19(2,16)17)7-11(15)13-14-12/h3-7H,1-2H3,(H,13,15) |

InChI Key |

GZPWJGBVUNNWHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C=C2S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the pyridazinone core.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations at Position 5

- 5-(3,4,5-Trimethoxyphenyl)pyridazin-3(2H)-one (6h): This compound () replaces the methylsulfonyl group with a 3,4,5-trimethoxyphenyl moiety. In contrast, the methylsulfonyl group in the target compound could improve solubility and metabolic resistance due to its polar nature .

- 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (): Chlorine at position 5 (e.g., 5-chloro-6-phenyl-2-substituted derivatives) introduces steric and electronic effects distinct from sulfonyl groups. For example, 2-(2-alkoxyvinyl)-5-chloro-6-phenyl derivatives () were synthesized via Friedel-Crafts alkylation, differing from the sulfonylation route used for the target compound .

Substituent Variations at Position 6

- 6-(4-Aminophenyl)-5-methylpyridazin-3(2H)-one (): The 4-aminophenyl group introduces a strong electron-donating effect, likely increasing reactivity in electrophilic substitution reactions. This contrasts with the 4-methoxyphenyl group in the target compound, which offers moderate electron donation and improved steric bulk .

- However, these groups may reduce metabolic stability compared to the methoxy group .

Sulfonyl-Containing Analogues

- 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a, ) :

This compound features a sulfamoyl group instead of methylsulfonyl. Sulfamoyl derivatives are more polar and may exhibit enhanced solubility, but their synthesis requires pyridine-mediated sulfonylation, differing from the target compound’s route .

Data Tables

Table 1: Substituent Effects on Pyridazinone Derivatives

Biological Activity

6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one is a heterocyclic compound notable for its potential therapeutic applications, particularly in the field of anti-inflammatory drugs. This compound features a pyridazine ring with specific substituents that enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 280.30 g/mol. The unique combination of a methoxy group and a methylsulfonyl group on the pyridazine ring contributes to its lipophilicity, which may improve bioavailability and interaction with biological targets .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The inhibition of COX-2 is particularly beneficial as it is associated with inflammatory pathways without the gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-1.

Table 1: Inhibition of COX Enzymes by this compound

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| COX-1 | Non-selective | |

| COX-2 | Selective |

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to the active site of COX-2. The interactions involve hydrogen bonds and hydrophobic contacts, which stabilize the complex, thereby enhancing its inhibitory effect on the enzyme.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Study on Inflammatory Models : In a controlled study using animal models, administration of this compound resulted in a significant reduction in inflammation markers compared to control groups, indicating its potential as an effective anti-inflammatory agent.

- Comparative Analysis with Other Compounds : A comparative study highlighted that structurally similar compounds exhibited varying degrees of COX-2 selectivity, with this compound showing superior selectivity compared to traditional NSAIDs.

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that modifications to the structure can further enhance its efficacy and reduce side effects, paving the way for future drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.